molecular formula C18H19N3O B1269834 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide CAS No. 350990-21-5

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide

Cat. No.: B1269834
CAS No.: 350990-21-5
M. Wt: 293.4 g/mol
InChI Key: YSSQJNRFRYJBMC-UHFFFAOYSA-N
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Description

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide is a chemical compound with the molecular formula C18H19N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .

Biochemical Analysis

Biochemical Properties

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential .

Preparation Methods

The synthesis of 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves the reaction of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Scientific Research Applications

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide can be compared with other indole derivatives such as:

    1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid: Similar structure but different functional group.

    1-benzyl-2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but different functional group.

    1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate: Similar structure but different functional group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-2,3-dimethylindole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-13(2)21(11-14-6-4-3-5-7-14)17-9-8-15(10-16(12)17)18(22)20-19/h3-10H,11,19H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSQJNRFRYJBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357038
Record name 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-21-5
Record name 2,3-Dimethyl-1-(phenylmethyl)-1H-indole-5-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350990-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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